molecular formula C14H18N2O3S B2489478 [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol CAS No. 338422-51-8

[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol

Cat. No. B2489478
M. Wt: 294.37
InChI Key: HJEKSGLMWIKOKN-UHFFFAOYSA-N
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Description

“[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol” is a chemical compound with the molecular formula C14H18N2O3S . It has a molecular weight of 294.37 . The compound is in solid form .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solid state and its molecular weight of 294.37 . Other specific physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

  • Nucleophilic Reactions and Structural Studies : The reactivity of similar imidazole derivatives in nucleophilic reactions has been studied. For instance, 1,4,5-trisubstituted imidazole-2-thiones react with electrophilic reagents, demonstrating the diverse reactivity of such compounds (Mlostoń, Gendek, Linden, & Heimgartner, 2008). These findings could be relevant for understanding the chemical behavior of "[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol".

  • Synthesis of Derivatives and Conversion into Carbonyl Compounds : Research has been conducted on the synthesis of imidazole derivatives and their conversion into other compounds. For example, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared and shown to be convertible into carbonyl compounds, suggesting potential applications in synthesizing complex organic molecules (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

  • Preparation of Biomimetic Chelating Ligands : The potential of imidazole derivatives as precursors for the synthesis of biomimetic chelating ligands has been explored. A study demonstrated a multi-step synthesis process for creating such compounds, highlighting their potential in biomimetic applications (Gaynor, McIntyre, & Creutz, 2023).

  • Crystal Structure Analysis : The structural characterization of imidazole-based compounds, including their interaction with metals, has been investigated. This research provides insights into the structural and binding properties of these compounds, which can be crucial for their application in material science or catalysis (Balewski, Sa̧czewski, & Gdaniec, 2019).

  • Host-Guest Chemistry : Imidazole containing bisphenols have been structurally characterized and studied for their potential as hosts for anions. These findings could be relevant for applications in supramolecular chemistry or sensor technology (Nath & Baruah, 2012).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-12-4-3-10(7-13(12)19-2)5-6-16-11(9-17)8-15-14(16)20/h3-4,7-8,17H,5-6,9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEKSGLMWIKOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CNC2=S)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol

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